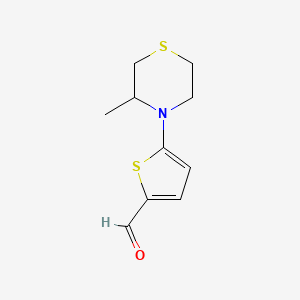
5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring substituted with a carbaldehyde group and a thiomorpholine moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases .
Industry: In materials science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- 5-(Thiomorpholin-4-yl)thiophene-2-carbaldehyde
- 3-Methylthiomorpholine derivatives
Comparison: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiomorpholine moiety and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carbaldehyde group and a morpholine moiety, which is significant for its biological interactions. The molecular formula is C10H13NOS, and it has a molecular weight of approximately 199.28 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the morpholine group enhances its solubility and bioavailability, facilitating its action in biological systems.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors could lead to modulation of signaling pathways relevant to various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related thiophene derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Thiophene Derivative A | MCF-7 (breast cancer) | 12.5 | Apoptosis | |
| Thiophene Derivative B | A549 (lung cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been explored, with some compounds demonstrating significant activity against various bacterial strains. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in decreased tumor growth rates compared to controls, suggesting its potential as an anticancer agent.
- Toxicology Assessment : Toxicological evaluations have shown that the compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development.
Properties
Molecular Formula |
C10H13NOS2 |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
5-(3-methylthiomorpholin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NOS2/c1-8-7-13-5-4-11(8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
XXQNIGMURSMLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCN1C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















